molecular formula C22H15F3N2OS B3122443 N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 303147-03-7

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B3122443
CAS No.: 303147-03-7
M. Wt: 412.4 g/mol
InChI Key: LZFFUNQYGNCAFG-UHFFFAOYSA-N
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Description

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C22H15F3N2OS and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Biological Activity

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide, with the CAS number 303147-03-7, is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is C22H15F3N2OS, and it has a molecular weight of approximately 412.43 g/mol. This compound features a cyano group, a trifluoromethyl group, and a sulfanyl moiety attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties.

Chemical Structure and Properties

The structural complexity of this compound can be summarized as follows:

PropertyDetail
Molecular Formula C22H15F3N2OS
Molecular Weight 412.43 g/mol
CAS Number 303147-03-7
Key Functional Groups Cyano, trifluoromethyl, sulfanyl

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in medicinal chemistry. Although specific literature detailing its mechanisms of action is limited, compounds with similar structures have been investigated for their potential as:

  • Anticancer agents : The presence of the cyano and trifluoromethyl groups may enhance interactions with biological targets involved in tumor progression.
  • Antimicrobial agents : The sulfanyl group could contribute to the compound's ability to disrupt microbial growth.
  • Anti-inflammatory agents : Similar compounds have shown promise in modulating inflammatory responses.

While specific data on the mechanism of action for this compound is sparse, it is hypothesized that the functional groups present may interact with various biological pathways. For example:

  • Cyano Group : Known for its electron-withdrawing properties, which can influence the reactivity of adjacent functional groups.
  • Trifluoromethyl Group : Often enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
  • Sulfanyl Group : May participate in redox reactions or act as a nucleophile in biochemical processes.

Case Studies and Research Findings

Research on related compounds provides insight into potential biological activities. For instance:

  • Anticancer Activity :
    • A study on similar benzenecarboxamides indicated that modifications to the phenyl ring can significantly affect cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
    • The introduction of electron-withdrawing groups like cyano has been associated with enhanced activity due to increased electron deficiency at the aromatic system.
  • Antimicrobial Properties :
    • Research has shown that compounds featuring sulfanyl groups exhibit antimicrobial activity against various pathogens, suggesting that this compound may similarly possess such properties .
  • Inflammatory Modulation :
    • Compounds with trifluoromethyl substituents have been reported to modulate inflammatory cytokine production, indicating that this compound could influence inflammatory pathways .

Properties

IUPAC Name

N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2OS/c1-14-5-8-18(9-6-14)29-20-10-7-15(13-26)11-19(20)27-21(28)16-3-2-4-17(12-16)22(23,24)25/h2-12H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFFUNQYGNCAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151144
Record name N-[5-Cyano-2-[(4-methylphenyl)thio]phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303147-03-7
Record name N-[5-Cyano-2-[(4-methylphenyl)thio]phenyl]-3-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303147-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-Cyano-2-[(4-methylphenyl)thio]phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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